- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reactionTetrahedron Letters, 1988, 29(7), 819-22,
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

90435-23-7 structure
Nome do Produto:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- Chave InChI: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- SMILES: O=C(CC(C)O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 160.109944368g/mol
- Massa monoisotópica: 160.109944368g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 4
- Complexidade: 135
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.8
- Superfície polar topológica: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482901-0.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.5g |
$218.0 | 2023-07-10 | |
Enamine | EN300-6482901-1.0g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1.0g |
$314.0 | 2023-07-10 | |
Enamine | EN300-6482901-2.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 2.5g |
$614.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.25g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.25g |
$116.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.1g |
$83.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-10g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 10g |
¥13052.00 | 2024-04-26 | |
A2B Chem LLC | AH98855-5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 5g |
$991.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 250mg |
¥1174.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1g |
¥2354.0 | 2024-04-16 | |
Aaron | AR00H58Z-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$238.00 | 2025-02-13 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
Referência
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacteriumJournal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
Referência
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
Referência
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical PropinquityOrganic Letters, 2011, 13(15), 3876-3879,
Método de produção 5
Condições de reacção
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
Referência
- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto estersJournal of Organic Chemistry, 2005, 70(3), 1070-1072,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
Referência
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoestersTetrahedron: Asymmetry, 2004, 15(14), 2185-2188,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
Referência
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous MediaJournal of Organic Chemistry, 2001, 66(1), 330-333,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referência
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic propertiesBioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium borohydride ; 0 °C → rt
Referência
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parametersJournal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180,
Método de produção 10
Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
Referência
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insightsAdvanced Synthesis & Catalysis, 2005, 347, 289-302,
Método de produção 11
Condições de reacção
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
Referência
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto estersJournal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
Referência
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto estersYouji Huaxue, 2008, 28(10), 1724-1728,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referência
- Asymmetric carbonyl reductions with microbial ketoreductasesAdvanced Synthesis & Catalysis, 2008, 350, 2322-2328,
Método de produção 14
Condições de reacção
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Referência
- (1R,2S)-N-Methylephedrinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referência
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligandCanadian Journal of Chemistry, 2005, 83(6-7), 903-908,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
Referência
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligandsCuihua Xuebao, 2010, 31(2), 191-194,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referência
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligandACS Symposium Series, 2007, 950, 224-234,
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Tert-butyl acetoacetate
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Literatura Relacionada
-
Jerry R. Mohrig,David G. Alberg,Craig H. Cartwright,Mary Kay H. Pflum,Jeffrey S. Aldrich,J. Kyle Anderson,Shelby R. Anderson,Ryan L. Fimmen,Amy K. Snover Org. Biomol. Chem. 2008 6 1641
-
Wen Shang,Magali B. Hickey,Volker Enkelmann,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 4339
-
Magali B. Hickey,Roxana F. Schlam,Chengyun Guo,Tae H. Cho,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 3146
90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester) Produtos relacionados
- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)
- 18267-36-2(Ethyl 3-hydroxy-3-methylbutanoate)
- 21188-61-4(Ethyl 3-acetoxyhexanoate)
- 32570-23-3(1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-)
- 921070-42-0(N-{2-5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 849807-09-6(Methyl 2-chloroquinoline-6-carboxylate)
- 1800374-96-2(Ethanone, 2-chloro-2,2-difluoro-1-(4-pentylphenyl)-)
- 920375-23-1(N-(5-chloropyridin-2-yl)-N'-cyclohexylethanediamide)
- 1354014-79-1((R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester)
- 1091680-92-0(O-(4-methyl-1H-imidazol-5-yl)methylhydroxylamine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Pureza:99%
Quantidade:1g
Preço ($):253.0